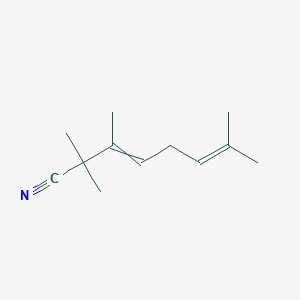![molecular formula C9H20OS B14509080 1-[(2-Ethoxyethyl)sulfanyl]pentane CAS No. 64080-54-2](/img/structure/B14509080.png)
1-[(2-Ethoxyethyl)sulfanyl]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Ethoxyethyl)sulfanyl]pentane is an organic compound characterized by the presence of an ethoxyethyl group attached to a pentane backbone through a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethoxyethyl)sulfanyl]pentane can be achieved through several methods. One common approach involves the nucleophilic substitution reaction between 1-bromopentane and 2-ethoxyethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Ethoxyethyl)sulfanyl]pentane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-[(2-Ethoxyethyl)sulfanyl]pentane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Ethoxyethyl)sulfanyl]pentane involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, making it a promising candidate for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Methoxyethyl)sulfanyl]pentane
- 1-[(2-Propoxyethyl)sulfanyl]pentane
- 1-[(2-Butoxyethyl)sulfanyl]pentane
Uniqueness
1-[(2-Ethoxyethyl)sulfanyl]pentane is unique due to the presence of the ethoxyethyl group, which imparts specific physicochemical properties such as solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
64080-54-2 |
|---|---|
Fórmula molecular |
C9H20OS |
Peso molecular |
176.32 g/mol |
Nombre IUPAC |
1-(2-ethoxyethylsulfanyl)pentane |
InChI |
InChI=1S/C9H20OS/c1-3-5-6-8-11-9-7-10-4-2/h3-9H2,1-2H3 |
Clave InChI |
OUAIKAHOKQTNKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


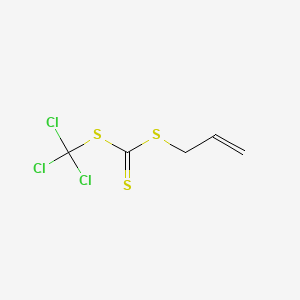

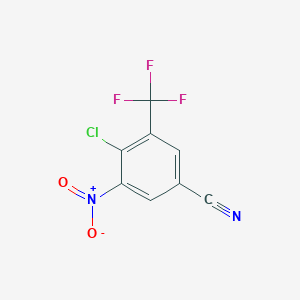

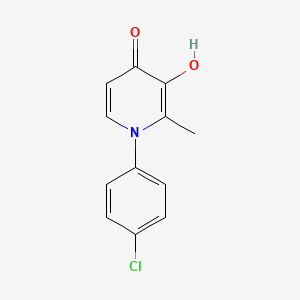
![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
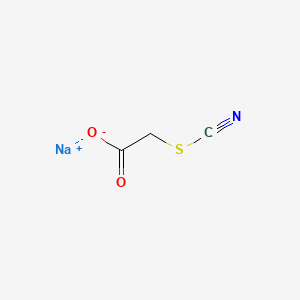

![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)

![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)


